(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an indole moiety, a trifluoromethyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the diazinane trione core through a cyclization reaction under specific conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. These interactions can modulate biological pathways, leading to various effects depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Luteolin: A natural flavonoid with various pharmacological effects.
Nuclear Receptors: Compounds that interact with nuclear receptors to regulate gene expression.
Uniqueness
(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is unique due to its combination of an indole moiety, a trifluoromethyl group, and a diazinane trione core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c1-11-15(14-7-2-3-8-17(14)25-11)10-16-18(28)26-20(30)27(19(16)29)13-6-4-5-12(9-13)21(22,23)24/h2-10,29H,1H3,(H,26,28,30)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSRYBIJBJWQH-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=CC=CC(=C4)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)NC3=O)C4=CC=CC(=C4)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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